molecular formula C20H20Cl2FNO3 B12117434 N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12117434
M. Wt: 412.3 g/mol
InChI Key: BTRPQXQAMVSRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorobenzyl group, a fluorophenoxy group, and a tetrahydrofuran-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Dichlorobenzyl Intermediate: The starting material, 2,4-dichlorobenzyl chloride, is reacted with a suitable nucleophile to form the dichlorobenzyl intermediate.

    Introduction of the Fluorophenoxy Group: The dichlorobenzyl intermediate is then reacted with 2-fluorophenol under basic conditions to introduce the fluorophenoxy group.

    Formation of the Tetrahydrofuran-2-ylmethyl Intermediate: Tetrahydrofuran is reacted with a suitable reagent to form the tetrahydrofuran-2-ylmethyl intermediate.

    Coupling Reaction: The final step involves coupling the dichlorobenzyl-fluorophenoxy intermediate with the tetrahydrofuran-2-ylmethyl intermediate in the presence of a coupling agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-methylacetamide: Similar structure but lacks the tetrahydrofuran-2-ylmethyl group.

    N-(2,4-dichlorobenzyl)-2-(2-chlorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide: Similar structure but has a chlorophenoxy group instead of a fluorophenoxy group.

Uniqueness

N-(2,4-dichlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20Cl2FNO3

Molecular Weight

412.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-fluorophenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H20Cl2FNO3/c21-15-8-7-14(17(22)10-15)11-24(12-16-4-3-9-26-16)20(25)13-27-19-6-2-1-5-18(19)23/h1-2,5-8,10,16H,3-4,9,11-13H2

InChI Key

BTRPQXQAMVSRME-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN(CC2=C(C=C(C=C2)Cl)Cl)C(=O)COC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.